molecular formula C10H11N3S B13302397 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B13302397
M. Wt: 205.28 g/mol
InChI Key: NFSPCCHHEBOTGZ-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is a compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common synthetic route includes the reaction of 4-bromoacetophenone with thiourea to form the thiazole ring, which is then coupled with 4-pyridinecarboxaldehyde under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate biochemical pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C10H11N3S/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8/h2-7H,11H2,1H3

InChI Key

NFSPCCHHEBOTGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=NC=C2)N

Origin of Product

United States

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